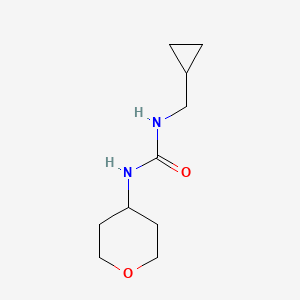
1-(Cyclopropylmethyl)-3-(tetrahydro-2H-pyran-4-yl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(cyclopropylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their biological activity . The tetrahydro-2H-pyran-4-yl group is a common motif in many natural products and pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the urea functional group, which can participate in a variety of chemical reactions. The tetrahydro-2H-pyran-4-yl group could also potentially undergo reactions at the oxygen or the ring carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the urea group could potentially result in hydrogen bonding, influencing its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
- tert-Butyl-Ester: tert-Butyl-Ester spielen eine entscheidende Rolle in der synthetischen organischen Chemie. Forscher haben eine einfache Methode zur Einführung der tert-Butoxycarbonyl-(Boc)-Gruppe in verschiedene organische Verbindungen unter Verwendung von Mikroreaktorsystemen im Durchfluss entwickelt . Diese Durchflussverfahren sind effizienter, vielseitiger und nachhaltiger als herkömmliche Batch-Verfahren.
- Terpenoid-Hydroxylierung: Forscher untersuchen die kontrollierte Hydroxylierung von Terpenoiden unter Verwendung von tert-Butylcarbamaten. Dieser Ansatz ermöglicht die Synthese modifizierter Naturstoffe mit potenziellen biologischen Aktivitäten .
Synthetische Organische Chemie
Naturstoffsynthese
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study of urea derivatives is a vibrant field in medicinal chemistry, and new compounds with this motif are continually being synthesized and evaluated for their biological activity . This compound, with its unique combination of functional groups, could potentially be of interest in future studies.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(11-7-8-1-2-8)12-9-3-5-14-6-4-9/h8-9H,1-7H2,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESBUMHWHDZWAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


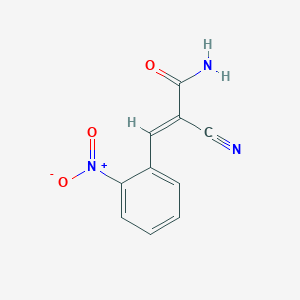

![Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate](/img/structure/B2392006.png)
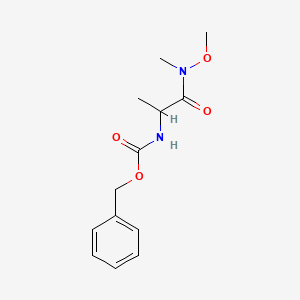


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2392015.png)

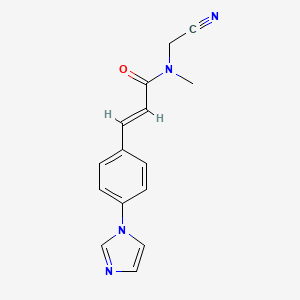

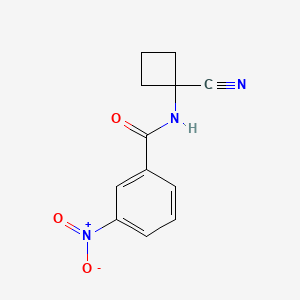
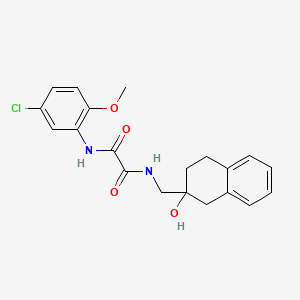
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2392025.png)